Enantiomeric Comparison: Clonogenic Kill Potency
In a head-to-head comparison evaluating clonogenic survival in prostate cancer (PC3) cells, (+)-trans-C75 demonstrated significantly weaker cytotoxic activity than its (-)-enantiomer and the racemic mixture [1]. The potency of (+)-trans-C75 to reduce clonogen survival (IC50) was nearly 1.8-fold lower than that of (-)-trans-C75, establishing its inferiority for direct cancer cell killing applications.
| Evidence Dimension | In vitro clonogenic cell kill potency |
|---|---|
| Target Compound Data | IC50 = 51.36 ± 7.67 μM |
| Comparator Or Baseline | (-)-trans-C75: IC50 = 28.08 ± 0.66 μM; Racemic C75: IC50 = 37.01 ± 1.45 μM (Sigma-Aldrich) |
| Quantified Difference | (+)-trans-C75 is 1.83x less potent than (-)-trans-C75 and 1.38x less potent than racemic C75. |
| Conditions | Human PC3 prostate cancer cell clonogenic assay; 24h treatment |
Why This Matters
This quantitative data confirms (+)-trans-C75 is not the active enantiomer for FASN-mediated cytotoxicity and should not be procured for experiments aiming to replicate the antitumor effects of racemic C75.
- [1] Rae C, Babich JW, Mairs RJ. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75. Chirality. 2017 Jan;29(1):10-13. View Source
